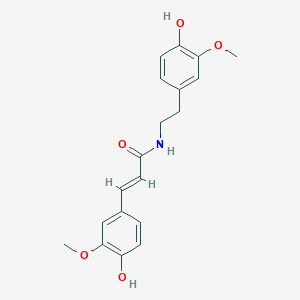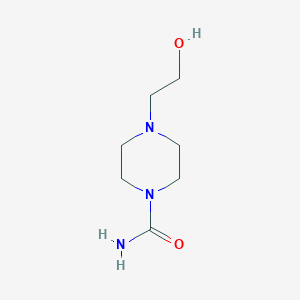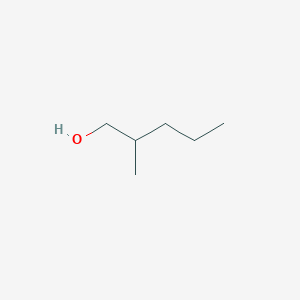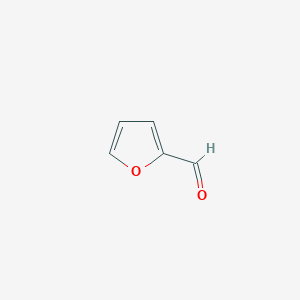![molecular formula C23H27N3O3S B047415 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine CAS No. 439935-18-9](/img/structure/B47415.png)
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine” is a chemical compound with the molecular formula C23H27N3O3S and a molecular weight of 425.5 g/mol. It is related to para-Methoxyphenylpiperazine (MeOPP), a piperazine derivative with stimulant effects .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine” is complex and detailed analysis would require specific software tools .
科学的研究の応用
Cognitive Enhancement and Neuropharmacology
5-HT(6) receptor antagonists like 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine are studied for their role in cognitive enhancement. Research indicates that these antagonists may improve retention performance in learning and memory tasks, suggesting a potential application in treating learning and memory disorders. Studies have also explored their influence on extracellular glutamate levels in the frontal cortex, linking their activity to cognition enhancement, although further research is necessary for conclusive evidence (Russell & Dias, 2002).
Therapeutic Potential in Neuropsychiatric Disorders
Dopamine D2 receptor ligands, including structures similar to 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine, are crucial in treating various neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The therapeutic potential of these compounds is linked to their high affinity for D2 receptors and the ability to influence dopaminergic pathways, which are central to the pathophysiology of these disorders. The structural components contributing to D2R affinity have been thoroughly studied, providing valuable insights for future drug design (Jůza et al., 2022).
Anti-Cancer Properties
Research on African medicinal spices and vegetables, including compounds structurally similar to 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine, has highlighted their potential in combating cancer. The cytotoxic properties of these compounds against various cancer cell lines have been documented, along with their modes of action, such as inducing apoptosis and disrupting mitochondrial membrane potential (Kuete, Karaosmanoğlu, & Sivas, 2017).
Pharmacology and DNA Interaction
Compounds like Hoechst 33258, structurally related to 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction has significant implications in various biological processes and is a focal point for drug design, providing insights into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Metabolic Pathways and Clinical Applications
The metabolic pathways and clinical applications of arylpiperazine derivatives, structurally akin to 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine, have been studied extensively. These derivatives are primarily used in treating depression, psychosis, and anxiety, and their metabolites exhibit various neurotransmitter receptor-related effects. Understanding their metabolic pathways and the role of metabolites is crucial in optimizing therapeutic efficacy and minimizing side effects (Caccia, 2007).
特性
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-24(2)20-11-6-9-19-18(20)8-7-13-23(19)30(27,28)26-16-14-25(15-17-26)21-10-4-5-12-22(21)29-3/h4-13H,14-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGCLFAGGBOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Dansyl-1-(2-methoxyphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

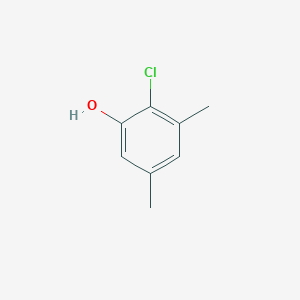

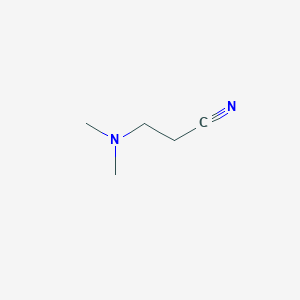
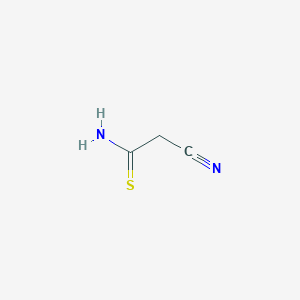
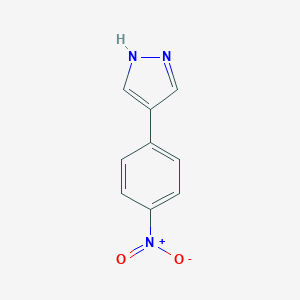
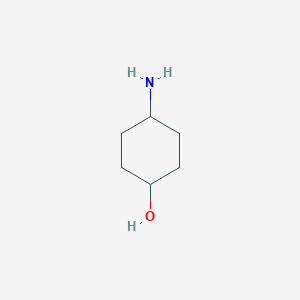
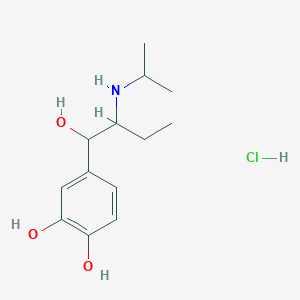
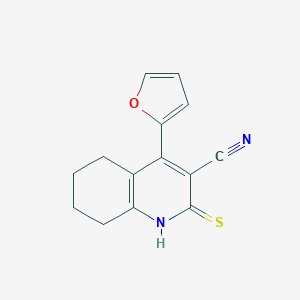
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
